3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
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Overview
Description
3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.224. The purity is usually 95%.
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Scientific Research Applications
1. Polyaddition and Oxidation Processes
The compound has been studied in the context of polyaddition reactions. For instance, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carboxylic acid, a related compound, undergoes oxidation and self-condensation processes in the presence of metal complexes, leading to the formation of cyclic oligo(acetal-esters) (Maślińska-Solich, Turczyn, & Macionga, 1995). This indicates the potential of similar compounds, like 3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid, in polymerization and material science applications.
2. Structural Studies and Crystallography
The compound's structure and derivatives have been extensively studied using methods like X-ray diffraction. These studies provide insights into the molecular and crystal structures of related benzopyran derivatives, which are crucial for understanding their chemical behavior and potential applications in material science (Kovalskyi, Kinzhybalo, Karpiak, & Marshalok, 2021).
3. Photocleavage and Photoluminescence Studies
Some derivatives of this compound have been investigated for their photoluminescent properties. These studies are significant for developing new materials with specific optical properties, useful in various technological applications, including sensors and display technologies (Fonseca, Gonçalves, & Costa, 2007).
Mechanism of Action
The mechanism of action of indole derivatives often involves binding with high affinity to multiple receptors, which can lead to a variety of effects depending on the specific compound and the receptors it targets . The biochemical pathways affected by indole derivatives can also vary widely, but they often involve key processes in cell biology .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and thus their effectiveness as drugs .
The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes, depending on the specific compound and its targets .
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of indole derivatives .
Properties
IUPAC Name |
3,3-dimethyl-1-oxo-4H-isochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11(15)16-12/h3-6,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVUENMKBOOKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C(=O)O1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255841-48-6 |
Source
|
Record name | 3,3-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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